Naltrexone hydrochloride

概要

説明

ナルトレキソン塩酸塩は、アルコールおよびオピオイド使用障害の管理に主に使用される合成オピオイド拮抗薬です。オピオイドの快感作用と鎮静作用を遮断することにより、渇望を軽減し、個人が禁酒を維持するのに役立ちます。 ナルトレキソン塩酸塩は、線維筋痛症や多発性硬化症などの他の疾患にも適応外使用されています .

2. 製法

合成経路および反応条件: ナルトレキソン塩酸塩は、一連の化学反応によってノルオキシモルホンから合成されます。合成には、ノルオキシモルホンのN-シクロプロピルメチル化、それに続く酸化および加水分解のステップが含まれ、ナルトレキソンが得られます。 最終生成物は、その後塩酸塩に変換されます .

工業生産方法: ナルトレキソン塩酸塩の工業生産には、通常、上記と同様の化学経路を使用した大規模合成が含まれます。 このプロセスは、高収率と高純度のために最適化されており、多くの場合、高性能液体クロマトグラフィー(HPLC)などの高度な技術が精製と品質管理に使用されます .

作用機序

ナルトレキソン塩酸塩は、脳内のオピオイド受容体、特にμ-オピオイド受容体に結合することで作用します。これらの受容体を遮断することにより、オピオイドの快感作用と鎮静作用を防ぎます。 さらに、ナルトレキソン塩酸塩は視床下部-下垂体-副腎軸に影響を与え、これがアルコール摂取量の減少に効果があると考えられています .

類似化合物:

ナロキソン: オピオイド過剰摂取の緊急治療に主に使用される別のオピオイド拮抗薬です。

ブプレノルフィン: オピオイド依存症の治療に使用される部分的なオピオイド作動薬です。

アカンブロフェート: アルコール依存症の治療に使用されます

比較:

ナロキソンとナルトレキソン塩酸塩: ナロキソンは、その速効性のために急性オピオイド過剰摂取に使用され、ナルトレキソン塩酸塩は、オピオイドおよびアルコール依存症の長期的管理に使用されます.

ブプレノルフィンとナルトレキソン塩酸塩: ブプレノルフィンはオピオイド受容体で部分的な作動薬として作用し、一部のオピオイド効果を提供しますが、ナルトレキソン塩酸塩はオピオイド効果のない純粋な拮抗薬です.

アカンブロフェートとナルトレキソン塩酸塩: アカンブロフェートは、グルタミン酸神経伝達を調節することにより、アルコール依存症者の禁酒を維持するのに役立ちますが、ナルトレキソン塩酸塩はオピオイド受容体を遮断することにより作用します.

ナルトレキソン塩酸塩は、純粋なオピオイド拮抗薬としての独自的作用機序により、薬物乱用障害の管理において貴重なツールとなっています。

生化学分析

Biochemical Properties

Naltrexone hydrochloride interacts with various biomolecules, most notably the mu-opioid receptors, but also the kappa and delta receptors to a lesser extent . It acts as a competitive antagonist at these receptors, blocking or attenuating the effects of opioids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the euphoric effects associated with alcohol and opioid use . This blockade can reduce cravings and help control physiological dependence .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by binding to opioid receptors and blocking their activity . This prevents opioids from exerting their typical effects, thereby reducing the desire for these substances .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to reduce the likelihood of drinking and heavy drinking, blunting craving in the laboratory and in the natural environment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, one study on mice with murine neuroblastoma observed a significant decrease in mean/median survival time relative to control when Naltrexone was injected at a dose of 10.0 mg/kg/day .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized to an active metabolite, 6β-naltrexol, by dihydrodiol dehydrogenase enzymes . This metabolite is then excreted primarily by the kidney .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study suggests that this compound is actively transported from blood to the brain across the blood-brain barrier by a proton-coupled organic cation antiporter .

Subcellular Localization

Given its mechanism of action, it is likely that it primarily localizes to areas of the cell where opioid receptors are present, such as the cell membrane .

準備方法

Synthetic Routes and Reaction Conditions: Naltrexone hydrochloride is synthesized from noroxymorphone through a series of chemical reactions. The synthesis involves the N-cyclopropylmethylation of noroxymorphone, followed by oxidation and hydrolysis steps to yield naltrexone. The final product is then converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical routes as described above. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

反応の種類: ナルトレキソン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基をケトンに変換します。

還元: ケトンをアルコールに還元します。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ブロモシクロプロピルメチル.

主な生成物:

酸化: ノルオキシモルホンからナルトレキソンが生成されます。

還元: ナルトレキソンの還元誘導体が生成されます。

4. 科学研究での用途

ナルトレキソン塩酸塩は、幅広い科学研究用途があります。

化学: HPLC法の開発のための分析化学における標準物質として使用されています.

生物学: 視床下部-下垂体-副腎軸への影響と潜在的な抗炎症作用について研究されています.

科学的研究の応用

Naltrexone hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development of HPLC methods.

Medicine: Extensively used in the treatment of alcohol and opioid use disorders.

Industry: Utilized in the formulation of sustained-release drug delivery systems.

類似化合物との比較

Naloxone: Another opioid antagonist used primarily for the emergency treatment of opioid overdose.

Buprenorphine: A partial opioid agonist used in the treatment of opioid dependence.

Acamprosate: Used in the treatment of alcohol dependence

Comparison:

Naloxone vs. Naltrexone Hydrochloride: Naloxone is used for acute opioid overdose due to its rapid onset of action, while this compound is used for long-term management of opioid and alcohol dependence.

Buprenorphine vs. This compound: Buprenorphine acts as a partial agonist at opioid receptors, providing some opioid effects, whereas this compound is a pure antagonist with no opioid effects.

Acamprosate vs. This compound: Acamprosate helps maintain abstinence in alcohol-dependent individuals by modulating glutamate neurotransmission, while this compound works by blocking opioid receptors.

This compound stands out due to its unique mechanism of action as a pure opioid antagonist, making it a valuable tool in the management of substance use disorders.

生物活性

Naltrexone hydrochloride is a potent opioid antagonist primarily used in the treatment of opioid dependence and alcohol use disorder (AUD). Its biological activity is characterized by its interaction with opioid receptors, pharmacokinetics, and therapeutic effects. This article delves into the detailed biological activity of naltrexone, supported by data tables, case studies, and research findings.

Naltrexone acts primarily as an antagonist at the mu-opioid receptors (MOR), kappa-opioid receptors (KOR), and delta-opioid receptors (DOR) in the central nervous system. By blocking these receptors, naltrexone inhibits the euphoric effects of opioids and reduces cravings associated with alcohol dependence.

- Opioid Receptor Binding : Naltrexone has a high affinity for MORs, which mediates its antagonistic effects. It also exhibits antagonistic properties at KORs and DORs, contributing to its overall efficacy in addiction treatment .

Pharmacokinetics

The pharmacokinetic profile of naltrexone is crucial for understanding its biological activity:

- Absorption : Naltrexone is well absorbed orally with bioavailability ranging from 5% to 40% due to significant first-pass metabolism . Peak plasma concentrations occur within 1 hour post-administration.

- Metabolism : It is metabolized in the liver to 6-beta-naltrexol, which is an active metabolite contributing to its therapeutic effects. The elimination half-life for naltrexone is approximately 4 hours, while that of 6-beta-naltrexol is about 13 hours .

- Excretion : The drug and its metabolites are primarily excreted via the kidneys, with less than 2% of an oral dose eliminated unchanged in urine .

Therapeutic Applications

Naltrexone is FDA-approved for two main indications:

- Opioid Dependence : It aids in preventing relapse in individuals recovering from opioid addiction.

- Alcohol Use Disorder : Naltrexone reduces cravings and helps maintain abstinence from alcohol.

Case Studies

- Opioid Dependence Treatment : A study involving patients with opioid dependence showed that those treated with naltrexone had significantly lower relapse rates compared to those receiving placebo. Patients reported reduced cravings and improved overall functioning .

- Alcohol Use Disorder : In a clinical trial, patients receiving naltrexone demonstrated a marked reduction in heavy drinking days compared to those on placebo. The study highlighted the drug's efficacy in supporting abstinence and reducing relapse rates .

Side Effects and Contraindications

While naltrexone is generally well-tolerated, it can cause side effects such as nausea, headache, dizziness, and fatigue. It is contraindicated in individuals with acute hepatitis or liver failure due to its hepatic metabolism.

| Side Effect | Incidence Rate |

|---|---|

| Nausea | 10-20% |

| Headache | 10-15% |

| Dizziness | 5-10% |

| Fatigue | 5-10% |

Research Findings

Recent studies have expanded knowledge regarding the biological activity of naltrexone:

- Endocrine Effects : Naltrexone influences the hypothalamic-pituitary-adrenal (HPA) axis by increasing levels of beta-endorphin and cortisol while having minimal effects on ACTH or FSH levels .

- Long-term Efficacy : Longitudinal studies indicate that naltrexone maintains its effectiveness over extended periods when combined with behavioral therapies, suggesting a synergistic effect that enhances treatment outcomes for AUD .

特性

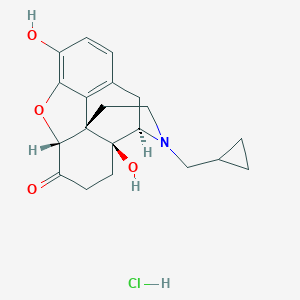

IUPAC Name |

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H/t15-,18+,19+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBRMCOKKKZVRY-ITLPAZOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937236 | |

| Record name | Naltrexone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855955 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16676-29-2 | |

| Record name | Naltrexone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16676-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naltrexone hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naltrexone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALTREXONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6375YW9SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。